molecular formula C18H24BN3O3 B8652230 4-methyl-N-(1-methyl-1H-pyrazol-5-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

4-methyl-N-(1-methyl-1H-pyrazol-5-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B8652230
M. Wt: 341.2 g/mol
InChI Key: HTPBQAWXTSZFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101612B2

Procedure details

To a 50 mL round-bottomed flask was added 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (2.0 g, 7.6 mmol) and thionyl chloride (14 ml, 191 mmol) and the reaction mixture was stirred at RT for 1 h. Excess thionyl chloride was evaporated under vacuum and the remaining trace amount was removed azeotropically by addition of toluene (5 mL) and repeated concentration under reduced pressure. To the resulting residue was added DCM (10 mL) followed by 1-methyl-1H-pyrazol-5-amine (1.1 g, 11 mmol) and pyridine (1.2 ml, 15 mmol). The reaction was stirred at reflux for 1 h then cooled to RT. The mixture was diluted with DCM, washed with water followed by sat. NaHCO3, dried over MgSO4, filtered and concentrated in vacuo. The brown residue was loaded on an ISCO 40 g column (eluted with 25-65% EtOAc in Hexanes) and purified to provide the title compound as an off-white amorphous solid. MS (ESI, pos. ion) m/z: 342.2 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[B:11]1[O:15][C:14]([CH3:17])([CH3:16])[C:13]([CH3:19])([CH3:18])[O:12]1.S(Cl)(Cl)=O.[CH3:24][N:25]1[C:29]([NH2:30])=[CH:28][CH:27]=[N:26]1.N1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:30][C:29]2[N:25]([CH3:24])[N:26]=[CH:27][CH:28]=2)=[O:8])=[CH:4][C:3]=1[B:11]1[O:15][C:14]([CH3:16])([CH3:17])[C:13]([CH3:19])([CH3:18])[O:12]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1N=CC=C1N
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the remaining trace amount was removed azeotropically by addition of toluene (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added DCM (10 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The brown residue was loaded on an ISCO 40 g column (eluted with 25-65% EtOAc in Hexanes)
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=O)NC2=CC=NN2C)C=C1)B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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